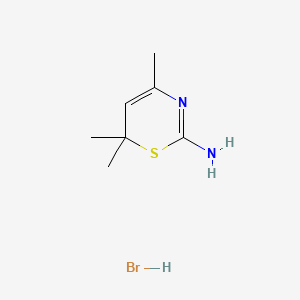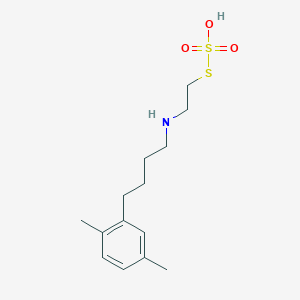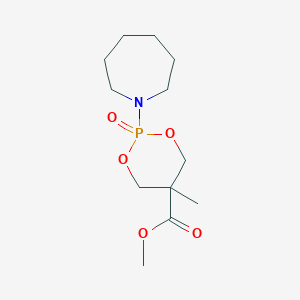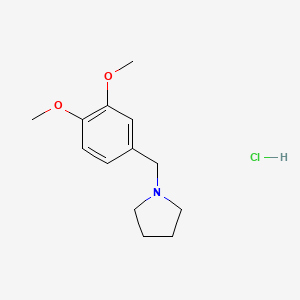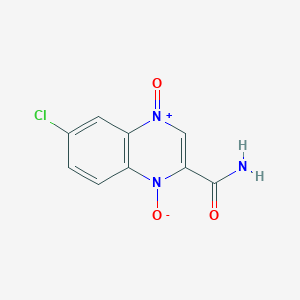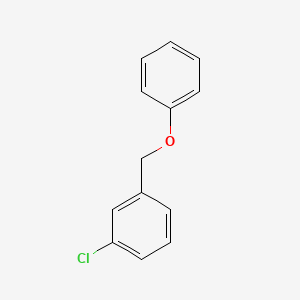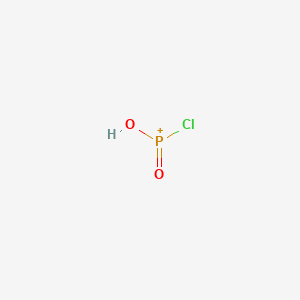
Chloro(hydroxy)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(hydroxy)oxophosphanium is a compound that contains phosphorus, chlorine, oxygen, and hydrogen atoms. It is a member of the organophosphorus compounds, which are widely studied due to their diverse applications in various fields such as chemistry, biology, and industry. The unique combination of chlorine, hydroxyl, and oxo groups attached to the phosphorus atom gives this compound distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloro(hydroxy)oxophosphanium can be synthesized through various methods. One common approach involves the reaction of phosphorus trichloride with water, which leads to the formation of phosphorus oxychloride and hydrochloric acid. The phosphorus oxychloride can then be further reacted with water to produce this compound. The reaction conditions typically involve controlled addition of water to avoid excessive hydrolysis and ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using phosphorus trichloride and water. The process is carried out in specialized reactors designed to handle the exothermic nature of the reaction and to control the release of hydrochloric acid. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(hydroxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different organophosphorus compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various organophosphorus compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chloro(hydroxy)oxophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of chloro(hydroxy)oxophosphanium involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in its reactions include nucleophilic substitution, oxidation-reduction, and coordination with metal ions.
Comparación Con Compuestos Similares
Chloro(hydroxy)oxophosphanium can be compared with other similar organophosphorus compounds such as:
Phosphorus oxychloride: Similar in structure but lacks the hydroxyl group.
Phosphoric acid: Contains three hydroxyl groups instead of one chlorine and one hydroxyl group.
Phosphine oxides: Similar in containing phosphorus and oxygen but differ in the presence of chlorine and hydroxyl groups.
The uniqueness of this compound lies in its specific combination of chlorine, hydroxyl, and oxo groups, which imparts distinct reactivity and applications compared to other organophosphorus compounds.
Propiedades
Número CAS |
14939-33-4 |
|---|---|
Fórmula molecular |
ClHO2P+ |
Peso molecular |
99.43 g/mol |
Nombre IUPAC |
chloro-hydroxy-oxophosphanium |
InChI |
InChI=1S/ClO2P/c1-4(2)3/p+1 |
Clave InChI |
OSUKSSHOHKZSJC-UHFFFAOYSA-O |
SMILES canónico |
O[P+](=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



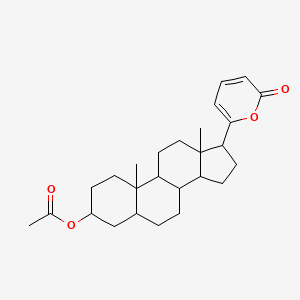

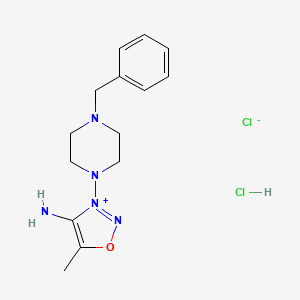

![Phosphine, tris[2-(methylthio)phenyl]-](/img/structure/B14704579.png)
